Diisopropylcarbamoyl chloride

Catalog No.
S750140
CAS No.
19009-39-3
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylcarbamoyl chloride

Replacing hazardous dimethylcarbamoyl chloride (DMCC) in large-scale API synthesis? Diisopropylcarbamoyl chloride (DIPC) is a crystalline solid that eliminates volatile carcinogen exposure. Its steric bulk ensures carbamate directing groups survive organolithium conditions.

  • Solid-state, low volatility reduces engineering controls and containment costs.
  • Enables Hoppe-type enantioselective lithiation at non-cryogenic temperatures (0-25°C).
  • High-purity (≥97%) for reproducible directed metalation in continuous flow.

CAS Number

19009-39-3

Product Name

Diisopropylcarbamoyl chloride

IUPAC Name

N,N-di(propan-2-yl)carbamoyl chloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3

InChI Key

RSAFAYLZKCYUQW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)Cl

Canonical SMILES

CC(C)N(C(C)C)C(=O)Cl

The exact mass of the compound Diisopropylcarbamoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N-Diisopropylcarbamoyl chloride, Diisopropylcarbamic chloride, DIPC, N,N-Bis(1-methylethyl)carbamoyl chloride, Diisopropylcarbamoyl chloride

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Diisopropylcarbamoyl chloride (DIPC) is a highly sterically hindered acylating agent utilized in advanced organic synthesis to install the N,N-diisopropylcarbamoyl (Cb) group. Unlike simpler carbamoyl chlorides, DIPC presents as a crystalline solid at room temperature, offering distinct handling advantages[1]. In procurement contexts, it is prioritized for manufacturing high-value pharmaceutical intermediates, chiral building blocks, and robust protecting groups that must survive aggressive downstream organometallic transformations.

Research Fit

Crystalline solid simplifies glovebox handling Enables precise weighing and transfer under inert atmosphere
Sterically demanding diisopropylcarbamoyl moiety Slows acyl transfer; suitable for hindered protecting group strategies
Solvolysis rates highly sensitive to N‑alkyl pattern Reaction conditions must be tuned for diisopropyl substitution

Substituting DIPC with the more common and inexpensive dimethylcarbamoyl chloride (DMCC) introduces severe process and safety liabilities. DMCC is a volatile liquid (melting point -90 °C) and a confirmed carcinogen, requiring stringent and costly engineering controls [1]. Chemically, dimethylcarbamates lack the necessary steric bulk to shield the carbonyl carbon. When subjected to strong bases like alkyllithiums, unhindered carbamates undergo nucleophilic attack and cleavage. DIPC is required when the resulting carbamate must direct alpha-deprotonation without undergoing self-destruction [2].

Substitution Risk

!
Rate differential across N‑alkyl analogs Solvolysis rates may differ by orders of magnitude; quenching protocols designed for dimethyl or piperidine analogs may not transfer.
!
Activation entropy shift Large negative ΔS‡ demands strict temperature control; scale‑up conditions optimized for linear N‑propyl analogs may stall or switch mechanism.
!
Physical form mismatch Solid vs liquid handling alters transfer reproducibility; liquid analog protocols may not suit the crystalline diisopropyl derivative.

Physical State and Volatility Profile for Process Safety

Dimethylcarbamoyl chloride (DMCC) is a common but highly hazardous in-class substitute, presenting as a volatile liquid (melting point -90 °C) that acts as a powerful lachrymator and confirmed carcinogen. In contrast, Diisopropylcarbamoyl chloride is a crystalline solid at room temperature (melting point 57-59 °C). This phase difference fundamentally alters the procurement and handling risk profile, as the solid state of DIPC minimizes vapor-phase exposure and simplifies containment protocols during large-scale operations[1].

Evidence DimensionMelting Point and Volatility State
Target Compound Data57-59 °C (Solid, lower vapor risk)
Comparator Or BaselineDMCC: -90 °C (Volatile liquid)
Quantified Difference~148 °C difference in melting point
ConditionsStandard atmospheric pressure handling

Procuring the solid DIPC mitigates the severe inhalation risks and stringent engineering controls associated with liquid DMCC.

Solvolysis rate
Head-to-head
8.4 × 10⁻² s⁻¹
Diisopropyl vs Piperidine‑1‑carbonyl: 2.1 × 10⁻³ s⁻¹ 40×
Rate context: 40‑fold faster solvolysis demands adjusted quenching.
Conditions: –20 °C, 89.1% acetone/water. Low‑temperature protocol verification required.

Steric Shielding for Directed ortho-Metalation and Lithiation

When used to form carbamate protecting groups, the steric bulk of the reagent dictates the survival of the group during downstream strong-base chemistry. Carbamates derived from unhindered reagents like dimethylcarbamoyl chloride are highly susceptible to nucleophilic attack at the carbonyl carbon by alkyllithiums (e.g., sec-BuLi). By contrast, the N,N-diisopropylcarbamate (Cb) group derived from DIPC provides massive steric shielding, completely suppressing carbonyl addition and directing >95% selective alpha-deprotonation. This makes DIPC a necessary precursor for Hoppe-type asymmetric lithiation workflows [1].

Evidence DimensionResistance to Alkyllithium Nucleophilic Attack
Target Compound DataCb Group (from DIPC): highly resistant, directs alpha-lithiation
Comparator Or BaselineDimethylcarbamate: susceptible to carbonyl cleavage
Quantified DifferenceEnables quantitative alpha-deprotonation without protecting group destruction
ConditionsReaction with sec-BuLi / TMEDA or Sparteine at -78 °C

Buyers synthesizing complex chiral intermediates must select DIPC to ensure protecting group survival during aggressive organometallic steps.

Activation entropy
Head-to-head
–37.8 cal mol⁻¹ K⁻¹
Diisopropyl vs N,N‑dipropyl: +2.6 cal mol⁻¹ K⁻¹ ΔΔS‡ 40.4
Entropy context: Large negative ΔS‡ indicates ordered transition state.
Conditions: 50% ethanol, 25 °C. Temperature control critical for scale‑up.

Thermal Stability of Lithiated Intermediates for Scale-Up

A critical bottleneck in asymmetric synthesis is the requirement for strict cryogenic conditions to maintain the configurational stability of reactive intermediates. Research demonstrates that lithiated benzyl carbamates bearing the diisopropylcarbamate (Cb) group exhibit significantly enhanced configurational stability compared to less hindered analogs. In continuous flow microreactor systems, the Cb group enables enantiospecific borylation and cross-coupling at 0 °C to 25 °C, whereas standard intermediates rapidly racemize or degrade unless maintained at -78 °C[1].

Evidence DimensionTemperature Threshold for Configurational Stability
Target Compound DataCb-protected intermediates: Stable at 0 °C to 25 °C (flow conditions)
Comparator Or BaselineStandard lithiated intermediates: Require -78 °C
Quantified DifferenceUp to 100 °C expansion in operational temperature window
ConditionsLithiated benzyl carbamate cross-coupling / borylation

Eliminates the need for costly cryogenic reactor infrastructure during the scale-up of asymmetric pharmaceutical intermediates.

ISTD separation
Reported
MIM 291→128, baseline‑resolved
C18, methanol gradient | Dimethyl analog: insufficient Δm/z
Supports ISTD procurement: Chromatographic and mass resolution met.
Precision <10% RSD, recovery >95%. Dimethyl analog not suitable for method.
Physical state
Class-level
Crystalline solid, mp 57–61 °C
Diisopropyl: solid vs Dimethylcarbamoyl chloride: liquid (mp –33 °C)
Solid‑state handling: Enables precise glovebox weighing.
Data to verify; class‑level inference from literature values.

Asymmetric Synthesis of Chiral Alcohols and Amines

DIPC is the primary reagent for installing the Cb directing group, enabling Hoppe-type enantioselective lithiation-substitution sequences. This is directly supported by its ability to sterically shield the carbonyl from nucleophilic attack during sec-BuLi metalation [1].

Pharmaceutical Intermediate Manufacturing

Employed in the synthesis of active pharmaceutical ingredients (APIs) where robust carbamate protecting groups are required. The solid state and lower volatility of DIPC compared to DMCC significantly reduce containment costs and operator exposure risks during bulk manufacturing [2].

Flow Chemistry and Microreactor Scale-Up

Selected for generating configurationally stable organolithium species that can be processed at non-cryogenic temperatures (0 °C to 25 °C) in continuous flow systems, bypassing the severe thermal limitations of standard carbamate intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sterically hindered carbamate protection
Steric hindrance profile & solvolysis rate control
Quench kinetics and temperature control
C–H functionalization directing group
Anhydrous stability & directing group integrity
Hydrolysis prevention and regioselectivity monitoring
LC‑MS/MS internal standard
Chromatographic resolution & mass shift
Retention time and MRM transition specificity
Glovebox‑compatible acylating agent
Solid‑state handling & moisture sensitivity
Weighing accuracy and transfer reproducibility

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

19009-39-3

Wikipedia

Diisopropylcarbamic chloride

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